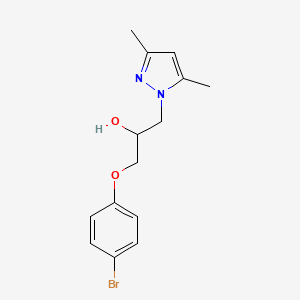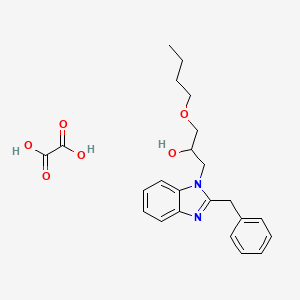
N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that belongs to the class of glycine receptor antagonists. It has been widely used in scientific research for its ability to selectively block glycine receptors and modulate the activity of the nervous system.
Mechanism of Action
N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide selectively blocks glycine receptors by binding to the receptor site and preventing the binding of glycine. This results in the inhibition of inhibitory neurotransmission, leading to increased neuronal excitability and altered synaptic plasticity. The compound has been found to have a higher affinity for the α3 subunit of glycine receptors, which are mainly expressed in the spinal cord and brainstem.
Biochemical and physiological effects:
N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been found to have various biochemical and physiological effects on the nervous system. It has been shown to increase the firing rate of spinal cord neurons and enhance the amplitude of synaptic responses in the brainstem. The compound has also been found to modulate the activity of sensory neurons and alter the perception of pain and touch.
Advantages and Limitations for Lab Experiments
The use of N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments has several advantages and limitations. The compound is a potent and selective antagonist of glycine receptors, which makes it a valuable tool for investigating the role of glycine receptors in the nervous system. However, the compound has a low solubility in water, which can limit its use in certain experiments. In addition, the compound has a relatively short half-life, which can make it difficult to maintain a stable concentration in the body.
Future Directions
There are several future directions for the use of N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in scientific research. One area of interest is the investigation of the effects of glycine receptor modulation on sensory processing and perception. Another area of interest is the development of more potent and selective glycine receptor antagonists for the treatment of neurological disorders such as chronic pain and epilepsy. Finally, the use of N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in combination with other compounds may provide new insights into the complex interactions between different neurotransmitter systems in the nervous system.
Scientific Research Applications
N~1~-(2-methylbenzyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in various scientific research studies to investigate the role of glycine receptors in the nervous system. It has been found to be a potent and selective antagonist of glycine receptors, which are important for the regulation of inhibitory neurotransmission. The compound has been used to study the effects of glycine receptor modulation on synaptic plasticity, neuronal excitability, and sensory processing.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-17-7-5-6-8-18(17)15-23-22(26)16-24(19-11-13-20(14-12-19)25(27)28)31(29,30)21-9-3-2-4-10-21/h2-14H,15-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMMELVHTRHUSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-[(2-methylphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B3933976.png)
![N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3933982.png)
![2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3933989.png)




![propyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934025.png)


![N-{6-tert-butyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-chlorobenzamide](/img/structure/B3934043.png)
![5-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxamide](/img/structure/B3934053.png)
![8-[3-(3-chlorophenoxy)propoxy]quinoline](/img/structure/B3934060.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B3934067.png)